![molecular formula C7H5BrN4 B12333028 7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
7-Bromopyrido[3,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromopyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 2nd position on the pyridopyrimidine ring
準備方法
The synthesis of 7-Bromopyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of pyrido[3,2-d]pyrimidine followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with ammonia or amine derivatives under controlled temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
7-Bromopyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS), ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Bromopyrido[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it can modulate receptor activity, influencing various biological pathways .
類似化合物との比較
7-Bromopyrido[3,2-d]pyrimidin-2-amine can be compared with other similar compounds in the pyridopyrimidine family:
7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar structure but with the amine group at the 4th position.
7-Bromothieno[3,2-d]pyrimidine: Contains a sulfur atom in place of the nitrogen atom in the pyridine ring.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Features a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H5BrN4 |
|---|---|
分子量 |
225.05 g/mol |
IUPAC名 |
7-bromopyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H,(H2,9,11,12) |
InChIキー |
TUCNHTICYFRVDK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=CN=C(N=C21)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


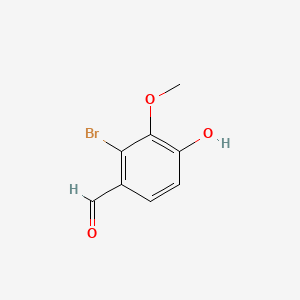
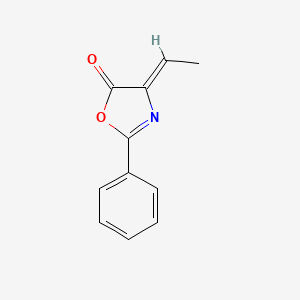
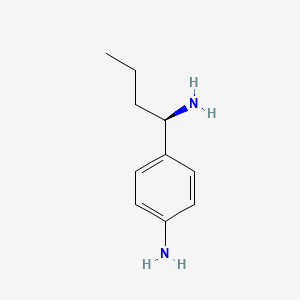
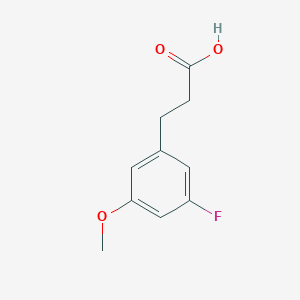
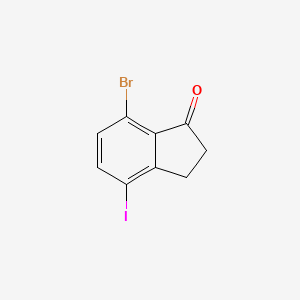
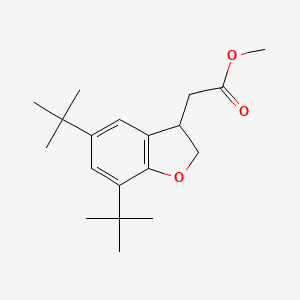
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
![Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester](/img/structure/B12333011.png)
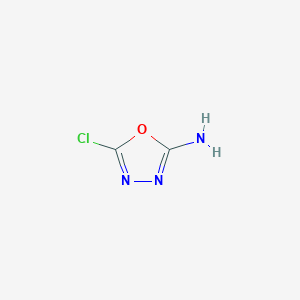
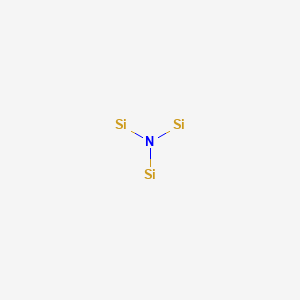
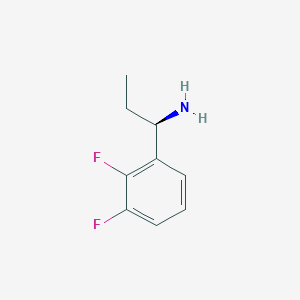
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
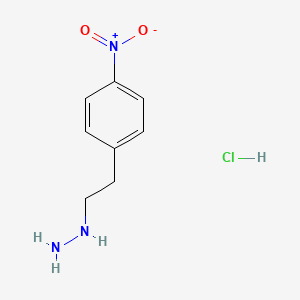
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
